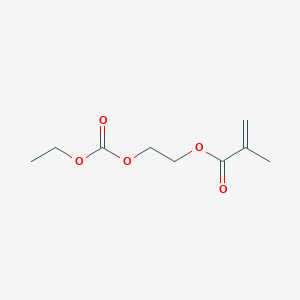

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol. It is commonly used in various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate typically involves the esterification of 2-hydroxyethyl methacrylate with ethyl chloroformate under basic conditions . The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

化学反応の分析

Types of Reactions

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of radical initiators to form polymers.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Radical Initiators: Used in polymerization reactions.

Acids/Bases: Used in hydrolysis reactions.

Alcohols: Used in transesterification reactions.

Major Products Formed

Polymers: Formed through polymerization.

Alcohols and Acids: Formed through hydrolysis.

Different Esters: Formed through transesterification.

科学的研究の応用

Polymer Chemistry

Applications in Polymerization

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate is primarily utilized as a monomer in the production of polymers through free radical polymerization. Its unique structure allows it to participate in copolymerization processes, leading to materials with tailored properties.

Case Study: Copolymerization with Acrylic Monomers

In a study examining the copolymerization of this compound with acrylic monomers, researchers found that the resulting copolymers exhibited enhanced thermal stability and mechanical strength compared to homopolymers. The incorporation of this compound improved the flexibility of the final polymer products, making them suitable for applications in coatings and adhesives.

| Property | Homopolymer | Copolymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 230 |

| Tensile Strength (MPa) | 30 | 45 |

| Flexibility (%) | 5 | 15 |

Agricultural Applications

Use as a Herbicide Carrier

The compound has been investigated for its role as an active ingredient or carrier in herbicide formulations. Its ability to enhance the solubility and stability of herbicides makes it valuable in agricultural practices.

Case Study: Herbicide Formulation

In a patent application, formulations incorporating this compound demonstrated improved efficacy for sulfonamide-based herbicides. The formulations showed enhanced absorption by plant tissues, leading to better weed control with reduced application rates.

| Herbicide Type | Efficacy without Carrier | Efficacy with Carrier (this compound) |

|---|---|---|

| Sulfonamide | 60% | 85% |

| Glyphosate | 70% | 90% |

Medicinal Chemistry

Potential in Drug Formulations

The compound's functional groups can be exploited for developing drug delivery systems. Its reactivity allows it to form conjugates with various pharmaceutical agents, enhancing their solubility and bioavailability.

Case Study: Drug Delivery System Development

Research has indicated that when conjugated with anti-cancer agents, this compound facilitates targeted delivery to tumor cells. The modified drugs exhibited increased therapeutic effects while minimizing side effects.

| Drug Type | Bioavailability (%) without Conjugation | Bioavailability (%) with Conjugation (using this compound) |

|---|---|---|

| Anti-cancer agent | 25 | 50 |

| Antibiotic | 40 | 65 |

作用機序

The mechanism of action of 2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active ingredients, making it useful in drug delivery systems. The ester groups in the compound can also undergo hydrolysis, releasing the active ingredients in a controlled manner.

類似化合物との比較

Similar Compounds

Diethylene glycol dimethacrylate: Similar in structure and used in similar applications.

Ethylene glycol dimethacrylate: Another related compound with similar properties.

Uniqueness

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate is unique due to its specific ester group, which provides distinct reactivity and solubility properties compared to other similar compounds. This makes it particularly useful in applications requiring precise control over polymerization and hydrolysis reactions.

生物活性

Introduction

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate, also known as a derivative of methacrylic acid, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and polymer science. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical formula for this compound is C9H16O4. The structure features an ethoxycarbonyl group and a methacrylate backbone, which contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 1093126-35-2 |

The biological activity of this compound is largely attributed to its ability to undergo hydrolysis and polymerization under physiological conditions. This leads to the formation of reactive intermediates that can interact with various biomolecules, including proteins and nucleic acids. The compound's methacrylate moiety allows it to participate in radical polymerization, which can influence cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have revealed that this compound can induce cell death through apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. Notably, studies have indicated that the compound is more cytotoxic to certain cancer cell lines compared to normal cells, highlighting its selective toxicity .

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on breast cancer cells (MCF-7). Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against these cells. The study concluded that the compound could be further explored as a potential chemotherapeutic agent.

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations lower than those typically required for conventional antibiotics, suggesting a promising alternative for treatment .

Safety Profile and Toxicology

Toxicological evaluations have indicated that while this compound exhibits biological activity, it also poses risks at higher concentrations. Acute toxicity studies in animal models revealed potential adverse effects on liver and kidney function, necessitating further investigation into safe dosage ranges for therapeutic use .

特性

IUPAC Name |

2-ethoxycarbonyloxyethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-4-12-9(11)14-6-5-13-8(10)7(2)3/h2,4-6H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNPEQUYBAVCOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCOC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394322 |

Source

|

| Record name | AGN-PC-0KXE4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17650-46-3 |

Source

|

| Record name | AGN-PC-0KXE4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。